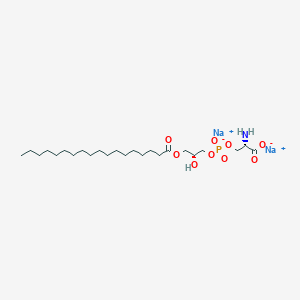
Methyl 1-benzylpiperazine-2-carboxylate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Methyl 1-benzylpiperazine-2-carboxylate is a derivative of benzylpiperazine . Benzylpiperazine (BZP) is known to have euphoriant and stimulant properties . The primary targets of BZP are the serotonergic and dopaminergic receptor systems .
Mode of Action
The compound interacts with its targets in a similar fashion to amphetamine . It binds to the receptors, leading to an increase in the release of serotonin and dopamine. This results in the stimulation of the central nervous system, producing euphoria and increased alertness .
Biochemical Pathways
It is known that the compound influences the serotonergic and dopaminergic systems, which play crucial roles in mood regulation, reward, and alertness .
Pharmacokinetics
Bzp, a related compound, is known to be metabolized in the liver and excreted via the kidneys
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of BZP. This includes increased release of serotonin and dopamine, leading to stimulation of the central nervous system . .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-benzylpiperazine-2-carboxylate has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has also been used as a reference standard in the analysis of designer drugs, making it a valuable tool in the development of new analytical methods. However, this compound has limitations as a research tool. Its effects on the central nervous system are not well understood, and it can cause adverse effects that may interfere with experimental results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-benzylpiperazine-2-carboxylate. One area of research is the investigation of its effects on the central nervous system and its potential use as a treatment for neurological and psychiatric disorders. Another area of research is the development of new analytical methods for the detection of psychoactive substances. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool in the study of neurological and psychiatric disorders. It exhibits stimulant-like effects on the central nervous system and has been used as a reference standard in the analysis of designer drugs. While this compound has several advantages as a research tool, it also has limitations, and its effects on the central nervous system are not well understood. Future research may lead to the discovery of new compounds with improved therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzylpiperazine-2-carboxylate has been used in scientific research to study the effects of psychoactive substances on the central nervous system. It has been found to exhibit stimulant-like effects similar to those of amphetamines and MDMA. This compound has also been used as a reference standard in the analysis of designer drugs and in the development of new analytical methods for the detection of psychoactive substances.
Eigenschaften
IUPAC Name |
methyl 1-benzylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-9-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXCAHIDKZNQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)








